molecular formula C4H5N7 B097548 2,6-Diamino-8-azapurine CAS No. 18620-97-8

2,6-Diamino-8-azapurine

Cat. No. B097548
CAS RN: 18620-97-8
M. Wt: 151.13 g/mol
InChI Key: ZRGGIIHGSKTEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-8-azapurine, also known as DAAP, is a synthetic purine analog that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 2,6-Diamino-8-azapurine involves its ability to inhibit enzymes that are involved in purine metabolism. Specifically, 2,6-Diamino-8-azapurine inhibits xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 2,6-Diamino-8-azapurine reduces the production of uric acid, which is the main cause of gout. Additionally, 2,6-Diamino-8-azapurine inhibits purine nucleoside phosphorylase and adenosine deaminase, which are involved in the degradation of purines. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially increase the levels of purines in cells, which can be beneficial in the treatment of cancer and autoimmune disorders.

Biochemical And Physiological Effects

2,6-Diamino-8-azapurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-Diamino-8-azapurine can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2,6-Diamino-8-azapurine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2,6-Diamino-8-azapurine can reduce the levels of uric acid in the blood and improve renal function in animal models of gout.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,6-Diamino-8-azapurine is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2,6-Diamino-8-azapurine has low toxicity and can be easily synthesized in the lab. However, one of the limitations of 2,6-Diamino-8-azapurine is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,6-Diamino-8-azapurine can potentially have off-target effects due to its non-specific inhibition of enzymes.

Future Directions

There are several future directions for research on 2,6-Diamino-8-azapurine. One area of research is the development of more potent and selective inhibitors of specific enzymes. This can potentially lead to the development of more effective treatments for diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to investigate the potential off-target effects of 2,6-Diamino-8-azapurine and to develop strategies to minimize these effects. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,6-Diamino-8-azapurine in vivo, which can help to optimize its use in clinical settings.
Conclusion:
In conclusion, 2,6-Diamino-8-azapurine is a synthetic purine analog that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases. While 2,6-Diamino-8-azapurine has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on 2,6-Diamino-8-azapurine can potentially lead to the development of more effective treatments for various diseases.

Synthesis Methods

2,6-Diamino-8-azapurine can be synthesized from 8-azaguanine through a three-step reaction process. First, 8-azaguanine is converted to 2,8-diaminopurine through a reaction with hydrazine. Next, 2,8-diaminopurine is reacted with formic acid to form 2,6-diaminopurine. Finally, 2,6-diaminopurine is treated with ammonia to produce 2,6-Diamino-8-azapurine. The purity of the synthesized 2,6-Diamino-8-azapurine can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2,6-Diamino-8-azapurine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes such as xanthine oxidase, purine nucleoside phosphorylase, and adenosine deaminase. These enzymes play important roles in various biological processes such as purine metabolism, inflammation, and oxidative stress. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially be used in the treatment of diseases such as gout, cancer, and autoimmune disorders.

properties

CAS RN

18620-97-8

Product Name

2,6-Diamino-8-azapurine

Molecular Formula

C4H5N7

Molecular Weight

151.13 g/mol

IUPAC Name

2H-triazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11)

InChI Key

ZRGGIIHGSKTEBF-UHFFFAOYSA-N

SMILES

C12=NNN=C1N=C(N=C2N)N

Canonical SMILES

C12=NNN=C1N=C(N=C2N)N

Origin of Product

United States

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